Cas no 2743438-02-8 (N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide)

N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide
- EN300-28307617
- N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide
- 2743438-02-8
-
- Inchi: 1S/C16H22N4O5/c1-24-13-10-11(15(22)18-6-9-25-8-5-17)2-3-12(13)20-7-4-14(21)19-16(20)23/h2-3,10H,4-9,17H2,1H3,(H,18,22)(H,19,21,23)
- InChI Key: BEDRJAQCZTWSSU-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(NCCOCCN)=O)C=CC=1N1C(NC(CC1)=O)=O
Computed Properties
- Exact Mass: 350.15901982g/mol
- Monoisotopic Mass: 350.15901982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 123Ų
- XLogP3: -1.2
N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28307617-0.05g |
N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide |
2743438-02-8 | 95.0% | 0.05g |
$1525.0 | 2025-03-19 | |
Enamine | EN300-28307617-0.1g |
N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide |
2743438-02-8 | 95.0% | 0.1g |
$1597.0 | 2025-03-19 | |
Enamine | EN300-28307617-2.5g |
N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide |
2743438-02-8 | 95.0% | 2.5g |
$3556.0 | 2025-03-19 | |
Enamine | EN300-28307617-5.0g |
N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide |
2743438-02-8 | 95.0% | 5.0g |
$5262.0 | 2025-03-19 | |
Enamine | EN300-28307617-0.25g |
N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide |
2743438-02-8 | 95.0% | 0.25g |
$1670.0 | 2025-03-19 | |
Enamine | EN300-28307617-10.0g |
N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide |
2743438-02-8 | 95.0% | 10.0g |
$7803.0 | 2025-03-19 | |
Enamine | EN300-28307617-1.0g |
N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide |
2743438-02-8 | 95.0% | 1.0g |
$1815.0 | 2025-03-19 | |
Enamine | EN300-28307617-0.5g |
N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide |
2743438-02-8 | 95.0% | 0.5g |
$1742.0 | 2025-03-19 |
N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide Related Literature
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Additional information on N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide
Comprehensive Overview of N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide (CAS No. 2743438-02-8)
The compound N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide (CAS No. 2743438-02-8) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a 1,3-diazinane-2,4-dione core and a methoxybenzamide moiety, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, which aligns with current trends in precision medicine and personalized therapeutics.
In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in cancer research, neurodegenerative diseases, and metabolic disorders. The unique scaffold of N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide offers a promising starting point for the design of such compounds. Its aminoethoxyethyl side chain enhances solubility and bioavailability, addressing a common challenge in drug development. This feature is particularly relevant given the growing focus on oral drug delivery and bioavailability optimization in the pharmaceutical industry.
The 2,4-dioxo-1,3-diazinan-1-yl group in this compound is a notable structural motif, often associated with hydrogen bonding and molecular recognition. These properties are critical for interactions with biological targets, such as proteases or kinases, which are frequently explored in drug discovery. Recent studies have highlighted the importance of such motifs in developing selective enzyme inhibitors, a hot topic in medicinal chemistry and computational drug design. The integration of AI-driven molecular modeling has further accelerated the exploration of compounds like this, enabling faster identification of potential therapeutic applications.
Another area of interest is the compound's potential role in epigenetic modulation. The methoxybenzamide fragment is structurally similar to known histone deacetylase (HDAC) inhibitors, which are widely investigated for their effects on gene expression and cellular differentiation. With the rise of epigenetic therapies in oncology and neurology, N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide could emerge as a valuable tool for understanding these mechanisms. Its compatibility with high-throughput screening assays also makes it suitable for large-scale drug repurposing studies, a cost-effective strategy gaining traction in the pharmaceutical sector.
From a synthetic chemistry perspective, the compound's structure presents both challenges and opportunities. The presence of multiple functional groups, including the aminoethoxyethyl and dioxodiazinane units, requires careful optimization of synthetic routes and purification techniques. Innovations in green chemistry and catalytic methods could further enhance its accessibility for research purposes. Additionally, the compound's stability under various pH conditions and solvent systems is a key consideration for formulation scientists, especially in the context of drug delivery systems.
In conclusion, N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide (CAS No. 2743438-02-8) represents a multifaceted compound with broad applicability in modern drug discovery. Its structural features align with current research priorities, such as targeted therapy, epigenetics, and bioavailability enhancement. As the scientific community continues to explore its potential, this compound may play a pivotal role in addressing unmet medical needs and advancing precision healthcare.
2743438-02-8 (N-2-(2-aminoethoxy)ethyl-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide) Related Products
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)


